(2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 457654-88-5
VCID: VC11543660
InChI: InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1
SMILES:
Molecular Formula: C9H10Cl3NO2
Molecular Weight: 270.5 g/mol

(2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride

CAS No.: 457654-88-5

Cat. No.: VC11543660

Molecular Formula: C9H10Cl3NO2

Molecular Weight: 270.5 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride - 457654-88-5

CAS No. 457654-88-5
Molecular Formula C9H10Cl3NO2
Molecular Weight 270.5 g/mol
IUPAC Name (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1
Standard InChI Key NUGCLNQWWHSBES-DDWIOCJRSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)Cl.Cl
Canonical SMILES C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl.Cl

Structural and Chemical Characteristics

Molecular Architecture

The compound features a propanoic acid backbone substituted at the β-carbon with a 2,5-dichlorophenyl group and at the α-carbon with an amino group in the R configuration. The hydrochloride salt enhances its stability and solubility in polar solvents . Key structural attributes include:

PropertyValue
CAS Number457654-88-5
Molecular FormulaC9H10Cl3NO2\text{C}_9\text{H}_{10}\text{Cl}_3\text{NO}_2
Molecular Weight270.5 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water, DMSO, methanol

The dichlorophenyl moiety contributes to lipophilicity, influencing its pharmacokinetic properties, while the amino acid core enables interactions with biological targets .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. Key spectral features include:

  • 1H^1\text{H}-NMR: A doublet at δ 3.8–4.2 ppm (α-hydrogen), aromatic protons at δ 7.2–7.6 ppm (2,5-dichlorophenyl), and a broad singlet for the ammonium proton.

  • MS (ESI+): A molecular ion peak at m/z 270.5 [M+H]+^+ .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with 2,5-dichlorobenzyl chloride and an amino acid precursor. A representative route involves:

StepReagents/ConditionsPurpose
12,5-Dichlorobenzyl chloride, KOHNucleophilic substitution
2L-Alanine derivative, DCCCoupling to form chiral center
3HCl gas in etherHydrochloride salt formation

Racemization is minimized by maintaining low temperatures (< 0°C) and using chiral auxiliaries.

Purification Strategies

Recrystallization from ethanol/water mixtures yields >95% purity. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomeric impurities .

Mechanistic Insights and Biological Applications

Neurotransmitter Modulation

Structural analogs of this compound exhibit affinity for GABAA_A and NMDA receptors, suggesting potential in treating epilepsy and neurodegenerative diseases. The dichlorophenyl group may enhance blood-brain barrier permeability, while the amino acid moiety mimics endogenous neurotransmitters .

Asymmetric Synthesis

As a chiral building block, it facilitates the synthesis of peptidomimetics and non-natural amino acids. For example, coupling with Boc-protected amines yields dipeptides with >90% enantiomeric excess.

Hazard CodeRisk Statement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods is mandatory .

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